![molecular formula C7H3Cl2IN2 B12876514 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C7H3Cl2IN2. This compound is notable for its unique structure, which includes both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine ring system. It is used in various fields of scientific research due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins with the dissolution of 2,6-dichloro-4-nitropyridine in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then cooled to -78°C, and a Grignard reagent, such as vinyl magnesium bromide, is added. The reaction is allowed to proceed at low temperatures before being quenched with an aqueous ammonium chloride solution. The product is then extracted using ethyl acetate and purified through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antiviral and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-Iodo-1H-pyrrolo[3,2-b]pyridine: Similar structure but different positioning of the iodine atom, leading to distinct chemical properties.
4,6-Dichloro-3-bromo-1H-pyrrolo[3,2-c]pyridine: Bromine instead of iodine, which can influence its reactivity and applications.
Uniqueness: 4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the combination of chlorine and iodine substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic and research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H3Cl2IN2 |
|---|---|
Poids moléculaire |
312.92 g/mol |
Nom IUPAC |
4,6-dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl2IN2/c8-5-1-4-6(7(9)12-5)3(10)2-11-4/h1-2,11H |
Clé InChI |
MVGQGLDRYWKZTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)


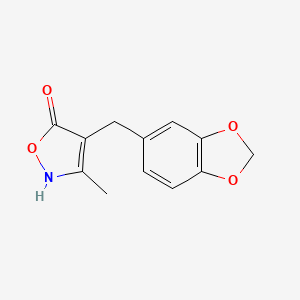
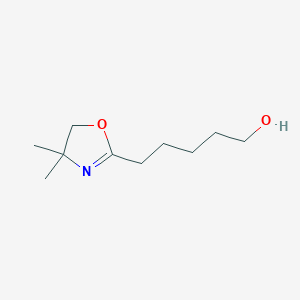


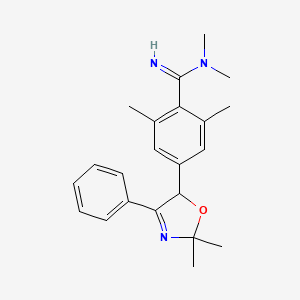
![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
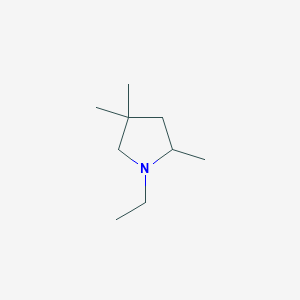
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
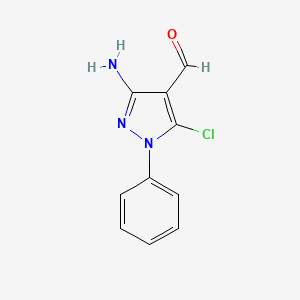
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)
